Boscialin

Description

structure in first source

Structure

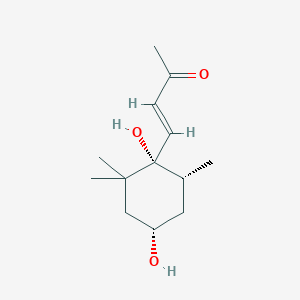

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKAPCFJXJCEO-SGEPYOGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-03-8 | |

| Record name | 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Boscialin: Chemical Structure, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Boscialin, a naturally occurring sesquiterpenoid. It details its chemical structure, total synthesis, and known biological activities, including its effects on microbial growth, parasites, cancer cells, and specific signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the systematic IUPAC name (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one[1]. Its chemical formula is C13H22O3, and it has a molecular weight of 226.31 g/mol [1].

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one | [1] |

| Molecular Formula | C13H22O3 | [1] |

| Molecular Weight | 226.31 g/mol | [1] |

| CAS Number | 129277-03-8 | [1] |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--O | [1] |

| Physical Description | Powder | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

This compound has been isolated from various plant sources, including Boscia salicifolia, Tripterygium wilfordii, Bouchardatia neurococca, and Phyllanthus angkorensis[1][2][3].

Total Synthesis of this compound and its Stereoisomers

The total synthesis of both (+)- and (−)-Boscialin, along with their 1'-epimers, has been successfully achieved. The synthetic pathway provides a means to obtain larger quantities of these compounds for further biological evaluation. The key steps in the synthesis involve a regioselective reduction and a nucleophilic addition.

A general workflow for the synthesis is outlined below.

Caption: Synthetic workflow for this compound stereoisomers.

Experimental Protocol for Total Synthesis

The following is a generalized protocol based on the published synthesis. Specific details on reagents, conditions, and purification would be found in the primary literature.

Step 1: Regioselective Reduction of the Starting Diketone The starting chiral diketone is subjected to a regioselective reduction, for example, using H2 gas with a Raney-nickel catalyst. This reaction yields a mixture of diastereomeric hydroxyketones which can be separated by medium-pressure liquid chromatography (MPLC).

Step 2: Acid-Catalyzed Epimerization One of the isolated hydroxyketones can be epimerized at the carbon adjacent to the carbonyl group using acidic conditions to yield the enantiomer of the other hydroxyketone.

Step 3: Protection of the Hydroxyl Group The secondary alcohol of the enantiomeric hydroxyketones is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. This is a standard procedure to prevent the alcohol from reacting in the subsequent step.

Step 4: Nucleophilic Addition of the Side Chain The protected ketone is then reacted with a suitable nucleophile to introduce the butenone side chain. This can be achieved through a variety of organometallic addition reactions.

Step 5: Deprotection The protecting group on the secondary alcohol is removed to yield the final this compound stereoisomers.

Biological Activities and Mechanisms of Action

This compound and its stereoisomers have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

Antimicrobial Activity

All stereoisomers of this compound have shown broad-spectrum antimicrobial activity. The most significant efficacy was observed against Gram-positive Corynebacterium species, while the activity against the Gram-negative Escherichia coli was weaker[4].

Table 2: Antimicrobial Activity of this compound Stereoisomers (Agar Diffusion Method)

| Microorganism | (+)-Boscialin | (-)-Boscialin (Natural) | (+)-Epithis compound | (-)-Epithis compound |

| Staphylococcus epidermidis | Active | Not Active | Not Active | Active |

| Corynebacterium spp. | Strong Activity | Good Activity | Good Activity | Strong Activity |

| Escherichia coli | Weak Activity | Weak Activity | Weak Activity | Weak Activity |

Note: This table provides a qualitative summary of the reported activities. For quantitative data (e.g., zone of inhibition diameters), refer to the primary literature.

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

-

Application of Test Compound: A defined volume of the this compound solution (at a known concentration) is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at a temperature suitable for the growth of the test microorganism (typically 37°C for 18-24 hours).

-

Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

Antiparasitic Activity

In vitro assays have revealed that this compound and its stereoisomers are active against Trypanosoma brucei rhodesiense, the parasite responsible for East African trypanosomiasis (sleeping sickness)[5].

Table 3: In Vitro Activity of this compound Stereoisomers against T. b. rhodesiense

| Compound | IC50 (µg/mL) |

| (+)-Boscialin | Data not specified in abstract |

| (-)-Boscialin (Natural) | Data not specified in abstract |

| (+)-Epithis compound | Data not specified in abstract |

| (-)-Epithis compound | Data not specified in abstract |

Note: Specific IC50 values are not available in the provided search results and would require access to the full-text article.

Experimental Protocol: In Vitro Assay for T. b. rhodesiense

A detailed protocol would be required from the primary literature. However, a general procedure involves:

-

Culturing of Parasites: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9) under axenic conditions.

-

Drug Susceptibility Assay: The parasites are seeded into 96-well plates and exposed to serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is determined using a fluorescent dye (e.g., resazurin) or by microscopic counting.

-

IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

Cytotoxic Activity

This compound and its stereoisomers have also shown cytotoxicity against human cancer cells[5].

Table 4: Cytotoxicity of this compound Stereoisomers against HT-29 Human Colon Cancer Cells

| Compound | IC50 (µg/mL) |

| (+)-Boscialin | Data not specified in abstract |

| (-)-Boscialin (Natural) | Data not specified in abstract |

| (+)-Epithis compound | Data not specified in abstract |

| (-)-Epithis compound | Data not specified in abstract |

Note: Specific IC50 values are not available in the provided search results and would require access to the full-text article.

Experimental Protocol: MTT Assay for Cytotoxicity in HT-29 Cells

-

Cell Seeding: HT-29 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound stereoisomers for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization of Formazan: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Inhibition of STAT1 Translocation

This compound has been identified as an inhibitor of the signal transducer and activator of transcription 1 (STAT1) translocation[2]. At a concentration of 10 µM, this compound inhibited STAT1 translocation by 48.93 ± 1.76%[2]. This finding suggests that this compound may modulate inflammatory and immune responses.

The STAT1 signaling pathway is a critical component of the cellular response to interferons (IFNs) and other cytokines. Upon activation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus, where it regulates the transcription of target genes.

Caption: this compound's inhibition of the STAT1 signaling pathway.

Experimental Protocol: STAT1 Translocation Inhibition Assay (General)

A specific protocol for this compound's effect on STAT1 translocation would be detailed in the primary literature. A general immunofluorescence-based protocol is as follows:

-

Cell Culture and Treatment: Cells (e.g., HeLa or macrophages) are cultured on coverslips and pre-treated with this compound or a vehicle control for a specified time.

-

Stimulation: The cells are then stimulated with an appropriate cytokine, such as interferon-gamma (IFN-γ), to induce STAT1 phosphorylation and nuclear translocation.

-

Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for STAT1, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy and Analysis: The subcellular localization of STAT1 is visualized using fluorescence microscopy. The degree of nuclear translocation is quantified by measuring the fluorescence intensity of STAT1 in the nucleus versus the cytoplasm in treated and untreated cells.

Conclusion

This compound is a natural product with a well-defined chemical structure and a synthetic route that allows for the generation of its stereoisomers. Its diverse biological activities, including antimicrobial, antiparasitic, cytotoxic, and immunomodulatory effects through the inhibition of STAT1 translocation, make it a compound of significant interest for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of this promising natural product.

References

In-Depth Technical Guide: Boscialin's Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscialin, a naturally occurring compound, has been identified primarily in the leaves of the African medicinal plant Boscia salicifolia. This technical guide provides a comprehensive overview of its natural sourcing and the methodologies applicable to its isolation and purification. While the foundational research points to specific chromatographic techniques, this guide also outlines a generalized workflow adaptable for natural product isolation, supported by data presentation formats and logical diagrams to aid researchers in designing their experimental plans.

Natural Source of this compound

The principal natural source of this compound is the leaves of Boscia salicifolia Oliv., a plant belonging to the Capparaceae family.[1][2] This plant has a history of use in traditional African medicine. Further phytochemical screenings have also reported the presence of this compound in other plant species such as Bouchardatia neurococca and Phyllanthus angkorensis, although these are less documented as primary sources for its isolation.

Experimental Protocols for Isolation and Purification

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Boscia salicifolia should be collected.

-

Drying: The leaves are air-dried in the shade to preserve the chemical integrity of the constituents.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol is a commonly used solvent for the initial extraction of moderately polar compounds like this compound from plant materials.

-

Extraction Method: Soxhlet extraction is a thorough method for exhaustive extraction. Maceration with stirring at room temperature can also be employed as a less harsh alternative.

Protocol for Soxhlet Extraction:

-

Pack the powdered leaf material into a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Fill the distillation flask with methanol.

-

Heat the solvent to reflux. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble, extracting the compounds.

-

Continue the process until the solvent in the extractor runs clear.

Concentration

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Purification

Purification of this compound from the crude extract is a multi-step process typically involving one or more chromatographic techniques.

2.4.1. Preliminary Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

-

Stationary Phase: Silica gel is a common choice.

-

Elution: A stepwise gradient of solvents with increasing polarity is used. For example, starting with n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, and then methanol in ethyl acetate.

-

Fraction Collection: Fractions are collected based on the solvent polarity and monitored by Thin Layer Chromatography (TLC).

2.4.2. Fine Purification (e.g., Flash Chromatography or Column Chromatography)

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: The solvent system is optimized based on the TLC analysis of the this compound-containing fractions from the VLC. A common mobile phase for compounds of similar polarity could be a mixture of n-hexane and ethyl acetate.

-

Procedure:

-

The this compound-rich fraction is dissolved in a minimal amount of the mobile phase.

-

The sample is loaded onto the pre-equilibrated silica gel column.

-

The mobile phase is passed through the column under positive pressure (flash chromatography) or gravity (column chromatography).

-

Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

2.4.3. High-Resolution Purification (e.g., Preparative HPLC)

-

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final step.

-

Column: A reversed-phase C18 column is a common choice.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

Data Presentation

Quantitative data from the isolation process should be meticulously recorded and presented in a structured format for clarity and reproducibility.

| Isolation Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) | Method of Purity Analysis |

| Crude Extraction | Dried Leaf Powder | Crude Methanol Extract | |||

| VLC Fractionation | Crude Extract | This compound-rich Fraction | TLC | ||

| Flash Chromatography | This compound-rich Fraction | Purified this compound | TLC, HPLC | ||

| Preparative HPLC | Purified this compound | Highly Pure this compound | >95% | HPLC, NMR |

Visualization of Workflows

General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural source and a detailed, albeit generalized, protocol for the isolation of this compound. Researchers can utilize this information to develop specific, optimized protocols for their laboratory settings. The successful isolation and purification of this compound will enable further investigation into its potential pharmacological activities and applications in drug development.

References

Stereochemical Insights into Boscialin Isomers: A Technical Examination of (-)-Boscialin and (+)-Boscialin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of (-)-Boscialin and its synthetic enantiomer, (+)-Boscialin. Naturally occurring (-)-Boscialin, a cyclohexanol derivative, has demonstrated a range of biological activities, including antimicrobial, antiparasitic, and cytotoxic effects. The synthesis of its stereoisomers has enabled comparative studies to elucidate the role of stereochemistry in its biological function. This document summarizes the absolute configuration, comparative biological activity with available quantitative data, and detailed experimental methodologies for the synthesis and bioassays of these compounds. Furthermore, a hypothesized mechanism of action for the observed cytotoxicity is presented through a signaling pathway diagram.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. (-)-Boscialin, isolated from various medicinal plants, represents an interesting scaffold with potential therapeutic applications.[1] Its structure, featuring a substituted cyclohexane ring, presents multiple stereocenters, making the stereochemical configuration a critical determinant of its biological activity. The total synthesis of (-)-Boscialin and its enantiomer, (+)-Boscialin, along with their 1'-epimers, has been a significant step towards understanding the structure-activity relationship of this compound class.[1] This guide focuses on the core stereochemical differences between (-)-Boscialin and (+)-Boscialin and their impact on biological outcomes.

Stereochemistry and Absolute Configuration

The distinct three-dimensional arrangement of atoms in (-)-Boscialin and (+)-Boscialin is the basis for their differential biological activities.

-

(-)-Boscialin: This is the naturally occurring enantiomer.[1] Its absolute configuration has been determined as (1S,4S,6R). The IUPAC name is (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one.

-

(+)-Boscialin: This is the synthetic enantiomer of the natural product.[1] Its absolute configuration is (1R,4R,6S).

The structural difference is visualized in the chemical structures below.

(Image of the chemical structures of (-)-Boscialin and (+)-Boscialin with stereocenters highlighted would be placed here)

Comparative Biological Activity

In vitro studies have been conducted to evaluate the biological activity of (-)-Boscialin, (+)-Boscialin, and their corresponding 1'-epimers. The reported activities include antimicrobial, antiparasitic against Trypanosoma brucei rhodesiense, and cytotoxicity against human cancer cells.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activities of the Boscialin stereoisomers.

| Compound | Target Organism/Cell Line | Biological Activity | IC50 (µM) | Reference |

| (-)-Boscialin | Trypanosoma brucei rhodesiense | Antiparasitic | Data not available in abstract | [1] |

| Human Cancer Cells | Cytotoxicity | Data not available in abstract | [1] | |

| Various Microbes | Antimicrobial | Data not available in abstract | [1] | |

| (+)-Boscialin | Trypanosoma brucei rhodesiense | Antiparasitic | Data not available in abstract | [1] |

| Human Cancer Cells | Cytotoxicity | Data not available in abstract | [1] | |

| Various Microbes | Antimicrobial | Data not available in abstract | [1] | |

| (-)-epi-Boscialin | Trypanosoma brucei rhodesiense | Antiparasitic | Data not available in abstract | [1] |

| Human Cancer Cells | Cytotoxicity | Data not available in abstract | [1] | |

| Various Microbes | Antimicrobial | Data not available in abstract | [1] | |

| (+)-epi-Boscialin | Trypanosoma brucei rhodesiense | Antiparasitic | Data not available in abstract | [1] |

| Human Cancer Cells | Cytotoxicity | Data not available in abstract | [1] | |

| Various Microbes | Antimicrobial | Data not available in abstract | [1] |

Note: The specific IC50 values are reported in the full text of "Total synthesis and biological activities of (+)- and (-)-boscialin and their 1'-epimers" by Ernst, B. and Sequin, U. in the Journal of Natural Products.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of this compound stereoisomers, based on the abstract of the primary literature.[1]

Synthesis of (-)-Boscialin and (+)-Boscialin

The synthesis of (-)-Boscialin and its enantiomer involves a stereoselective approach starting from a chiral building block.

Workflow for the Synthesis of this compound Stereoisomers

Caption: Synthetic workflow for (-)-Boscialin and (+)-Boscialin.

Protocol:

-

Starting Material: The synthesis commences with a chiral building block (structure to be obtained from the primary literature).

-

Regioselective Reduction: A regioselective reduction is performed on the starting material to yield an intermediate alcohol.

-

Nucleophilic Addition: A subsequent nucleophilic addition reaction is carried out to introduce the butenone side chain, forming a key hydroxyketone intermediate.

-

Stereoisomer Separation/Synthesis:

-

For (-)-Boscialin: The synthesis proceeds from the (-)-3 hydroxyketone intermediate which possesses the natural absolute configuration.

-

For (+)-Boscialin: The enantiomeric (+)-3 hydroxyketone is obtained via an acid-catalyzed epimerization of the initial hydroxyketone intermediate.

-

-

Final Steps: The respective hydroxyketone intermediates are then carried through the final synthetic steps to yield (-)-Boscialin and (+)-Boscialin.

Biological Assays

4.2.1. Cytotoxicity Assay against Human Cancer Cells

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Stock solutions of (-)-Boscialin and (+)-Boscialin are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

4.2.2. Antiparasitic Assay against Trypanosoma brucei rhodesiense

Protocol:

-

Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.

-

Compound Preparation: Test compounds are prepared as described for the cytotoxicity assay.

-

Assay Setup: The assay is performed in 96-well plates. Parasites are seeded at a specific density in the presence of serial dilutions of the compounds.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: A viability reagent such as resazurin is added to each well, and the plates are incubated for a further period. The fluorescence or absorbance is then measured.

-

Data Analysis: The IC50 values are calculated as described for the cytotoxicity assay.

4.2.3. Antimicrobial Assay

Protocol:

-

Microbial Strains: A panel of clinically relevant bacterial and/or fungal strains are used.

-

Culture Preparation: Microbial strains are grown in appropriate broth media to a specific optical density.

-

Broth Microdilution Assay: The assay is performed in 96-well plates. The test compounds are serially diluted in the broth. The microbial suspension is then added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Growth Assessment: Microbial growth is assessed by measuring the optical density at 600 nm or by using a growth indicator dye.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothesized Mechanism of Action for Cytotoxicity

While the precise molecular targets of this compound have not been fully elucidated, a plausible mechanism for its cytotoxic effects, based on the activity of other cytotoxic natural products, involves the induction of apoptosis.

Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases, the key executioners of apoptosis. The differential activity between (-)-Boscialin and (+)-Boscialin likely arises from stereospecific interactions with a currently unidentified molecular target that initiates this cascade.

Conclusion

The stereochemistry of this compound plays a critical role in its biological activity. The natural enantiomer, (-)-Boscialin, and its synthetic counterpart, (+)-Boscialin, along with their epimers, exhibit a range of biological effects, including promising antiparasitic and cytotoxic activities. Further investigation is warranted to determine the specific molecular targets and to fully elucidate the signaling pathways modulated by these compounds. The detailed synthetic and bioassay protocols provided herein serve as a valuable resource for researchers in the field of natural product chemistry and drug development to further explore the therapeutic potential of the this compound scaffold. The acquisition of precise quantitative data from the primary literature will be essential for a complete structure-activity relationship analysis.

References

Boscalid's Mechanism of Action in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated cytotoxic effects in cancer cells, primarily through the induction of mitochondrial dysfunction. This technical guide provides an in-depth analysis of the core mechanisms of action of boscalid in cancer cells, with a focus on its impact on mitochondrial respiration, the subsequent induction of oxidative stress, and the initiation of apoptosis. While much of the detailed research involves boscalid in combination with other fungicides, this paper synthesizes the available data to elucidate the standalone effects of boscalid and highlights areas for future investigation.

Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

Boscalid's primary molecular target within cancer cells is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC)[1][2]. As an SDHI, boscalid binds to the ubiquinone-binding site of the SDH complex, competitively inhibiting the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons in the ETC, leading to a cascade of downstream effects that ultimately compromise cell viability.

Impact on Mitochondrial Respiration

The inhibition of SDH by boscalid directly impairs mitochondrial respiration. This is quantifiable as a decrease in the oxygen consumption rate (OCR) in treated cancer cells.

Table 1: Effect of Boscalid on Oxygen Consumption Rate (OCR) in HepG2 Cells

| Treatment | Concentration | Duration | OCR Inhibition (%) | Reference |

| Boscalid + Pyraclostrobin | 0.5 µM + 0.25 µM | 24h | Significant Decrease | [2] |

| Boscalid | 1 µM | 2h | 46% | [3] |

Note: Much of the available data on OCR inhibition comes from studies using a combination of boscalid and other fungicides like pyraclostrobin. The data from boscalid alone is limited but indicates a clear inhibitory effect.

Induction of Oxidative Stress

A direct consequence of the electron transport chain disruption by boscalid is the leakage of electrons, which then react with molecular oxygen to form superoxide anions (O₂⁻), a primary reactive oxygen species (ROS). This leads to a state of oxidative stress within the mitochondria.

Table 2: Effect of Boscalid on Mitochondrial Superoxide Production in HepG2 Cells

| Treatment | Concentration | Duration | Fold Increase in Superoxide | Reference |

| Boscalid + Pyraclostrobin | 0.5 µM + 0.25 µM | 24h | Significant Increase | [2] |

| Boscalid | 1 µM | 2h | 8-fold | [3] |

Signaling Pathways

Mitochondrial-Mediated Apoptosis

The accumulation of mitochondrial ROS and the overall mitochondrial dysfunction are potent triggers for the intrinsic pathway of apoptosis. While the specific downstream signaling cascade for boscalid-induced apoptosis is not fully elucidated, the available evidence points towards the classical mitochondrial pathway.

Studies on fungicide mixtures containing boscalid have shown a significant increase in the percentage of early apoptotic cells in the HepG2 human liver cancer cell line[2]. This is consistent with the observed increase in mitochondrial superoxide levels. The activation of executioner caspases, such as caspase-3, is a crucial step in this pathway. While direct evidence for boscalid's sole effect on Bcl-2 family proteins (e.g., Bax, Bcl-2) is lacking, it is highly probable that the mitochondrial damage induced by boscalid would lead to a shift in the Bax/Bcl-2 ratio, favoring apoptosis.

Table 3: Effect of Boscalid on Apoptosis in HepG2 Cells

| Treatment | Concentration | Duration | Observation | Reference |

| Boscalid + Pyraclostrobin | 0.5 µM + 0.25 µM | 24h | Significant increase in early apoptotic cells | [2] |

| Boscalid | 1 µM | 2h | Increase in early apoptotic cells | [3] |

Cell Cycle Regulation

The impact of boscalid on cell cycle progression in cancer cells is an area that requires further investigation. It is plausible that the cellular stress induced by mitochondrial dysfunction could lead to cell cycle arrest, potentially at the G2/M checkpoint, to allow for cellular repair or to initiate apoptosis if the damage is too severe. However, there is currently a lack of direct evidence from the reviewed literature to confirm the specific effects of boscalid on cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

Western Blot Analysis for Apoptotic Proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3)

This protocol describes the general procedure for detecting changes in the expression of key apoptotic proteins in cancer cells following treatment with boscalid.

-

Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the methodology for analyzing the distribution of cells in different phases of the cell cycle after boscalid treatment.

-

Cell Seeding and Treatment: Cancer cells are seeded in multi-well plates and treated with various concentrations of boscalid for desired time points.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Quantification of Mitochondrial Superoxide using MitoSOX Red

This protocol details a method for measuring mitochondrial superoxide levels in live cells treated with boscalid.

-

Cell Culture and Treatment: Cancer cells are cultured on glass-bottom dishes or in multi-well plates and treated with boscalid.

-

MitoSOX Red Staining: Cells are incubated with MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

-

Imaging or Flow Cytometry: The fluorescence intensity of the oxidized MitoSOX Red is measured using a fluorescence microscope or a flow cytometer.

-

Data Analysis: The change in fluorescence intensity in boscalid-treated cells compared to untreated controls is quantified to determine the relative increase in mitochondrial superoxide production.

Conclusion and Future Directions

The available evidence strongly indicates that boscalid's primary mechanism of action in cancer cells involves the inhibition of mitochondrial succinate dehydrogenase, leading to impaired respiration, increased oxidative stress, and subsequent induction of apoptosis. The HepG2 human liver cancer cell line has been a key model in elucidating these effects.

However, significant knowledge gaps remain. Future research should focus on:

-

Determining the IC50 values of boscalid as a single agent in a broader panel of cancer cell lines. This will provide crucial information on its potency and selectivity.

-

Elucidating the specific molecular players in the boscalid-induced apoptotic pathway. This includes detailed investigations into the modulation of Bcl-2 family proteins and the activation cascade of caspases.

-

Investigating the precise effects of boscalid on cell cycle progression. Identifying the specific checkpoints and regulatory molecules (cyclins, CDKs) affected by boscalid will provide a more complete understanding of its anti-proliferative effects.

A deeper understanding of these aspects will be critical for evaluating the full potential of boscalid as a lead compound in the development of novel anticancer therapies.

References

Biological Activity of Boscialin Stereoisomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a natural product isolated from various medicinal plants, and its stereoisomers have demonstrated a range of biological activities, positioning them as compounds of interest for further investigation in drug discovery. This technical guide provides a comprehensive analysis of the available scientific literature on the biological activities of the four stereoisomers of this compound: the natural (-)-Boscialin, its enantiomer (+)-Boscialin, and their corresponding 1'-epimers, (+)-epithis compound and (-)-epithis compound. This document summarizes the reported cytotoxic, antimicrobial, and antiparasitic activities, details the experimental methodologies used in these assessments, and visualizes the key experimental workflow. Due to the limited publicly available data, this guide primarly draws from the seminal work in this specific area.

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its biological function. Chiral molecules can exist as enantiomers and diastereomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. The study of the distinct biological effects of stereoisomers is therefore a critical aspect of drug development.

This compound is a cyclohexanol derivative that has been the subject of synthetic and biological evaluation. The total synthesis of natural (-)-Boscialin and its three stereoisomers has enabled the investigation of their biological potential.[1] In vitro studies have revealed that these compounds possess activities against various microbes, parasites, and human cancer cells, highlighting the importance of stereochemical configuration for their biological effects.[1]

Quantitative Biological Activity Data

The biological activities of the four this compound stereoisomers have been evaluated against a panel of microorganisms, parasites, and a human cancer cell line. The following tables summarize the reported quantitative data, specifically the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for antiparasitic and cytotoxic activities.

Table 1: Antimicrobial Activity of this compound Stereoisomers (MIC in μg/mL)

| Microorganism | (-)-Boscialin | (+)-Boscialin | (+)-Epithis compound | (-)-Epithis compound |

| Bacillus subtilis | >100 | >100 | >100 | >100 |

| Staphylococcus aureus | >100 | >100 | >100 | >100 |

| Escherichia coli | >100 | >100 | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 |

| Candida albicans | 25 | 50 | 100 | 100 |

| Aspergillus niger | >100 | >100 | >100 | >100 |

Table 2: Antiparasitic and Cytotoxic Activity of this compound Stereoisomers (IC50 in μM)

| Target | (-)-Boscialin | (+)-Boscialin | (+)-Epithis compound | (-)-Epithis compound |

| Trypanosoma brucei rhodesiense | 1.8 | 4.4 | 2.5 | 3.2 |

| Human Fibroblasts (MRC-5) | 11.4 | 23.6 | 13.6 | 17.8 |

Experimental Protocols

The following sections detail the methodologies employed for the key biological assays cited in the literature.

Antimicrobial Assays

The antimicrobial activity of the this compound stereoisomers was determined using a serial dilution technique to establish the Minimum Inhibitory Concentration (MIC).

-

Microorganisms: The panel of tested microorganisms included Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).

-

Methodology: A twofold serial dilution of each stereoisomer was prepared in a suitable liquid growth medium in microtiter plates. A standardized inoculum of each microorganism was added to the wells. The plates were incubated under appropriate conditions for each organism. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Antiparasitic Assays

The in vitro activity against the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, was assessed to determine the IC50 value.

-

Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms were cultured in a suitable medium supplemented with serum.

-

Methodology: The parasites were exposed to serial dilutions of the this compound stereoisomers in 96-well microtiter plates. After a defined incubation period, the viability of the parasites was assessed using a resazurin-based cell viability assay. The fluorescence intensity, which is proportional to the number of viable parasites, was measured. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.

Cytotoxicity Assays

The cytotoxicity of the this compound stereoisomers was evaluated against a normal human lung fibroblast cell line (MRC-5) to assess their potential toxicity to mammalian cells.

-

Cell Culture: MRC-5 cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Methodology: The cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of the test compounds. After a specified exposure time, cell viability was determined using a colorimetric assay, such as the MTT or XTT assay. The absorbance, which correlates with the number of viable cells, was measured. The IC50 value, the concentration at which a 50% reduction in cell viability is observed, was determined from the resulting dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound stereoisomers.

Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the specific signaling pathways that are modulated by this compound or its stereoisomers. Further research, including mechanistic studies, would be required to elucidate the molecular targets and signaling cascades through which these compounds exert their biological effects. Techniques such as differential gene expression analysis, proteomics, and specific pathway reporter assays could be employed to investigate these mechanisms.

Conclusion and Future Directions

The available data indicate that the stereoisomers of this compound exhibit a range of biological activities, with notable antifungal, antiparasitic, and cytotoxic effects. The differences in potency among the stereoisomers underscore the importance of stereochemistry in their interaction with biological targets. Natural (-)-Boscialin and its 1'-epimer, (+)-epithis compound, generally display the most promising activity against Trypanosoma brucei rhodesiense. The antifungal activity against Candida albicans also shows stereochemical dependence.

Future research in this area should focus on several key aspects:

-

Expansion of Biological Screening: Testing the this compound stereoisomers against a broader range of cancer cell lines, pathogenic microbes, and parasites would provide a more comprehensive understanding of their therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the active stereoisomers is crucial for understanding their mode of action and for guiding further drug development efforts.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of the most potent stereoisomers.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional analogues could help to refine the SAR and lead to the design of more potent and selective compounds.

References

The Discovery and Developmental History of Boscialin: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (-)-Boscialin, a naturally occurring cyclohexanol derivative. First isolated from the leaves of the African medicinal plant Boscia salicifolia Oliv., Boscialin has demonstrated a range of biological activities, including antiparasitic, cytotoxic, and antimicrobial properties. This document details the initial isolation and structure elucidation, the total synthesis of its natural and synthetic stereoisomers, and a summary of its known biological efficacy. Included are detailed experimental protocols for key assays, quantitative data presented in tabular format for comparative analysis, and visualizations of synthetic pathways and hypothetical mechanisms of action to facilitate further research and development.

Introduction and Discovery

Natural products remain a vital source of novel chemical entities for drug discovery. In 1990, a research team led by Pauli and Sequin at the University of Basel, Switzerland, reported the isolation of two new compounds from a methanol extract of the leaves of Boscia salicifolia Oliv., a plant used in traditional African medicine.[1] These compounds were identified as This compound and its corresponding 4'-O-glucoside.[1][2] The structure of this compound was determined primarily through NMR spectroscopy and by the acid hydrolysis of its glucoside.[2] This initial discovery laid the groundwork for further investigation into the chemical and biological properties of this novel natural product.

Total Synthesis of this compound Stereoisomers

To enable more extensive biological testing, a total synthesis of (-)-Boscialin and its stereoisomers was developed by the research group of Sequin in 1998.[3] This synthetic route provided access to the natural (-)-Boscialin, its enantiomer (+)-Boscialin, and their respective 1'-epimers.[3]

The synthesis commenced from a chiral building block, with key steps involving a regioselective reduction and a nucleophilic addition to construct the characteristic cyclohexanol core and the side chain.[3] This synthetic achievement was crucial as it not only confirmed the absolute configuration of the natural product but also provided the necessary quantities of its stereoisomers for comparative biological evaluation.[3]

Caption: Synthetic workflow for the generation of this compound stereoisomers.

Biological Activities and Quantitative Data

In vitro assays of the synthetically derived (-)-Boscialin and its three stereoisomers revealed a spectrum of biological activities.[3] These include antimicrobial, antiparasitic, and cytotoxic effects against human cancer cells.[3]

Antiparasitic Activity

The synthesized compounds were evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). The natural (-)-Boscialin and its 1'-epimer demonstrated notable activity.

| Compound | IC50 vs. T. b. rhodesiense (µM) | Cytotoxicity vs. HT-29 Cells (µM) | Selectivity Index (SI) |

| (-)-Boscialin (natural) | 8.4 | >190 | >23 |

| (+)-Boscialin | Inactive | >190 | - |

| (-)-1'-epi-Boscialin | 4.0 | >38 | >9.4 |

| (+)-1'-epi-Boscialin | Inactive | >190 | - |

| Data sourced from Busch et al., 1998.[3] |

Cytotoxic Activity

The cytotoxicity of the this compound stereoisomers was assessed against human colon adenocarcinoma (HT-29) cells. The results indicate a degree of selective toxicity of the active antiparasitic isomers.

Antimicrobial Activity

While the initial reports mention activity against various microbes, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the primary literature.[3] Further screening would be required to quantify the antimicrobial spectrum and potency of this compound and its derivatives.

Putative Mechanism of Action

The precise molecular mechanism underlying this compound's cytotoxicity has not yet been elucidated. Based on the common mechanisms of action for cytotoxic natural products, a hypothetical signaling pathway leading to apoptosis is proposed for further investigation. This putative pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic signaling cascades.

Caption: Hypothetical apoptotic pathway induced by (-)-Boscialin.

Experimental Protocols

Isolation of Natural (-)-Boscialin

-

Plant Material: Air-dried leaves of Boscia salicifolia Oliv. are collected and ground into a fine powder.

-

Extraction: The powdered leaves are exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate), followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (-)-Boscialin and its glucoside.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Antiparasitic Assay (Trypanosoma brucei rhodesiense)

-

Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with 25 mM HEPES) supplemented with essential nutrients and fetal bovine serum, and maintained at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: The assay is performed in 96-well microtiter plates. A suspension of the parasites is added to wells containing serial dilutions of the test compounds (this compound stereoisomers).

-

Incubation and Analysis: The plates are incubated for 72 hours. The viability of the parasites is assessed by adding a resazurin-based solution and measuring fluorescence, which correlates with the number of living parasites.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (HT-29 Cells)

-

Cell Culture: Human colon adenocarcinoma (HT-29) cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation and Analysis: After a 72-hour incubation period, cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The IC50 value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC) - General Protocol

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density, corresponding to a standard cell concentration.

-

Assay Procedure: A broth microdilution method is performed in 96-well plates. Serial dilutions of the test compound are prepared in a suitable broth medium. Each well is then inoculated with the standardized bacterial suspension.

-

Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

(-)-Boscialin represents a promising natural product lead with demonstrated antiparasitic and cytotoxic activities. The successful total synthesis allows for the generation of analogues for structure-activity relationship studies. Future research should focus on elucidating the specific molecular target and mechanism of action of this compound to better understand its therapeutic potential. Further investigation into its antimicrobial properties, including the determination of MIC values against a broad panel of pathogens, is also warranted. The development of more potent and selective analogues through medicinal chemistry efforts could lead to the development of novel therapeutic agents.

References

The Biological Potential of Boscialin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a naturally occurring cyclohexanol derivative, and its stereoisomers have demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antimicrobial, cytotoxic, and antiparasitic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and outlines the known logical relationships of its biological activities. Notably, while the biological activities of this compound's stereoisomers have been explored, there is a significant gap in the literature regarding the synthesis and evaluation of other this compound derivatives. Furthermore, the specific signaling pathways modulated by this compound remain an area for future investigation.

Introduction

This compound is a natural product that has been isolated from various medicinal plants. Its unique chemical structure has prompted investigations into its biological properties. Research has primarily focused on four stereoisomers: (+)-boscialin, (-)-boscialin, (+)-epithis compound, and (-)-epithis compound. These compounds have been synthesized and evaluated for their efficacy against a variety of microbial strains, cancer cell lines, and parasites. This guide aims to consolidate the existing data to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of this compound and its stereoisomers have been quantitatively assessed through various in vitro assays. The following tables summarize the reported minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic and antiparasitic activities.

Table 1: Antimicrobial Activity of this compound Stereoisomers (MIC in μg/mL)

| Microorganism | (+)-Boscialin | (-)-Boscialin | (+)-Epithis compound | (-)-Epithis compound |

| Bacillus subtilis | 16 | 32 | 32 | 16 |

| Staphylococcus aureus | 16 | 32 | 32 | 16 |

| Escherichia coli | 64 | >128 | >128 | 64 |

| Candida albicans | 32 | 64 | 64 | 32 |

Table 2: Cytotoxic Activity of this compound Stereoisomers against Human Fibroblasts (IC50 in μg/mL)

| Cell Line | (+)-Boscialin | (-)-Boscialin | (+)-Epithis compound | (-)-Epithis compound |

| Human Fibroblasts | 2.5 | 5.0 | 10.0 | 5.0 |

Table 3: Antiparasitic Activity of this compound Stereoisomers against Trypanosoma brucei rhodesiense (IC50 in ng/mL)

| Parasite | (+)-Boscialin | (-)-Boscialin | (+)-Epithis compound | (-)-Epithis compound |

| Trypanosoma brucei rhodesiense | 80 | 160 | 320 | 160 |

Detailed Experimental Protocols

The following sections describe the general methodologies employed to evaluate the biological potential of this compound and its stereoisomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of this compound stereoisomers is typically determined using the broth microdilution method. This technique establishes the minimum inhibitory concentration (MIC) of a substance required to inhibit the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units per milliliter (CFU/mL).

-

Serial Dilution of Test Compounds: The this compound stereoisomers are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound stereoisomers on cell lines, such as human fibroblasts, are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound stereoisomers and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Antitrypanosomal Activity Assay

The in vitro activity of this compound stereoisomers against parasites like Trypanosoma brucei rhodesiense is assessed to determine their potential as antiparasitic agents.

Protocol:

-

Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in a suitable medium under appropriate conditions.

-

Compound Dilution: The this compound stereoisomers are serially diluted in a 96-well plate.

-

Inoculation: A defined number of parasites are added to each well.

-

Incubation: The plates are incubated for a set period, typically 48 to 72 hours.

-

Viability Assessment: Parasite viability is assessed, often using a resazurin-based assay where viable cells convert the blue resazurin to the fluorescent pink resorufin.

-

IC50 Determination: The fluorescence is measured, and the IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50%.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the key biological assays.

Caption: General workflow for the Broth Microdilution Assay.

Caption: General workflow for the MTT Cytotoxicity Assay.

Caption: General workflow for the in vitro Antitrypanosomal Assay.

Signaling Pathways

Extensive literature searches did not yield specific information on the signaling pathways modulated by this compound or its stereoisomers. This represents a critical knowledge gap and a promising area for future research. Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective derivatives.

This compound Derivatives

Beyond the evaluation of its stereoisomers, there is a notable absence of published research on the synthesis and biological evaluation of other this compound derivatives. The development of analogs through chemical modification could lead to compounds with enhanced activity, improved selectivity, and more favorable pharmacokinetic properties. This remains a largely unexplored frontier in the study of this compound's therapeutic potential.

Conclusion and Future Directions

This compound and its stereoisomers have demonstrated a noteworthy spectrum of biological activities, including antimicrobial, cytotoxic, and antiparasitic effects. The quantitative data presented in this guide provide a valuable resource for comparing the potency of these compounds. However, to advance the development of this compound-based therapeutics, several key areas require further investigation:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound is paramount.

-

Derivative Synthesis: A focused effort on the synthesis and screening of novel this compound derivatives is needed to explore the structure-activity relationships and identify compounds with improved therapeutic indices.

-

In Vivo Studies: The promising in vitro results warrant further investigation in preclinical in vivo models to assess the efficacy, toxicity, and pharmacokinetic profiles of this compound and its active stereoisomers.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this intriguing class of natural products.

In Vitro Anticancer Effects of Baicalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of Baicalin, a flavonoid isolated from the roots of Scutellaria baicalensis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into Baicalin's therapeutic potential.

Cytotoxic Activity

Baicalin exhibits significant cytotoxic effects against a variety of cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies and are summarized below.

Data Presentation: IC50 Values of Baicalin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MCF-7 | Breast Cancer | 250 ± 10.5 | 24 |

| HUVEC-ST | Endothelial Cells | 167 ± 6.7 | 24 |

| LNCaP | Prostate Cancer | 6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM) | Not Specified |

| PC3 | Prostate Cancer | 6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM) | Not Specified |

| HL-60 | Myeloblastic Leukemia | 6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM) | Not Specified |

| NB4 | Promyelocytic Leukemia | 6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM) | Not Specified |

Note: The IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis

A primary mechanism of Baicalin's anticancer activity is the induction of apoptosis, or programmed cell death.[2] Studies have shown that Baicalin treatment leads to characteristic apoptotic features such as chromatin condensation and the formation of apoptotic bodies.[1]

Data Presentation: Baicalin-Induced Apoptosis in Osteosarcoma Cell Lines

| Cell Line | Baicalin Concentration (µM) | Percentage of Apoptotic Cells (%) |

| HOS | 0 | 8.1 ± 2.0 |

| HOS | 10 (approx.) | 10.4 ± 4.0 |

| HOS | 20 (approx.) | 20.1 ± 3.5 |

| HOS | 40 (approx.) | 40.9 ± 6.8 |

| MG63 | 0 | 4.3 ± 2.2 |

| MG63 | 10 (approx.) | 11.2 ± 7.2 |

| MG63 | 20 (approx.) | 18.3 ± 4.5 |

| MG63 | 40 (approx.) | 45.3 ± 6.1 |

| U2OS | 0 | 5.8 ± 1.4 |

| U2OS | 10 (approx.) | 14.1 ± 3.1 |

| U2OS | 20 (approx.) | 18.5 ± 6.8 |

| U2OS | 40 (approx.) | 27.8 ± 2.3 |

Data extracted from a study on human osteosarcoma cells after 48 hours of treatment.[3]

Cell Cycle Arrest

Baicalin has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[4] The specific phase of cell cycle arrest can vary depending on the cancer cell type. For instance, in MCF-7 breast cancer cells and LNCaP prostate cancer cells, Baicalin causes an accumulation of cells in the G0/G1 phase.[1][4] In contrast, it induces G2/M arrest in HL-60 leukemia cells.[4]

Signaling Pathways

The anticancer effects of Baicalin are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

p53 and Bax Upregulation

In breast cancer cells (MCF-7), Baicalin induces apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1] This was confirmed at both the mRNA and protein levels, while the anti-apoptotic protein Bcl-2 was not significantly affected.[1]

Caption: Baicalin-induced apoptosis via p53 and Bax upregulation.

Mitochondrial Pathway

Baicalin can act as a prooxidant, leading to the generation of intracellular reactive oxygen species (ROS).[2] This is accompanied by the disruption of the mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[2]

Caption: Mitochondrial pathway of Baicalin-induced apoptosis.

PI3K/Akt/mTOR and ERK1/2 Signaling

In human osteosarcoma cells, Baicalin induces both apoptosis and autophagy by increasing ROS levels, which in turn inhibits the PI3K/Akt/mTOR and ERK1/2 signaling pathways.[3] These pathways are critical for cell survival and proliferation.

Caption: Baicalin inhibits PI3K/Akt/mTOR and ERK1/2 pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Baicalin's in vitro anticancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Baicalin for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with Baicalin as described for the cell viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with Baicalin and harvested as previously described.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA content histograms.

Western Blot Analysis

-

Protein Extraction: Following treatment with Baicalin, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, Akt, ERK).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for studying Baicalin.

References

- 1. Apoptosis induced by baicalin involving up-regulation of P53 and bax in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baicalin induces apoptosis via mitochondrial pathway as prooxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baicalin induces apoptosis and autophagy in human osteosarcoma cells by increasing ROS to inhibit PI3K/Akt/mTOR, ERK1/2 and β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baicalin is a major component of PC-SPES which inhibits the proliferation of human cancer cells via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Impact of Boscalid on Trypanosoma brucei rhodesiense: A Mechanistic and Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a technical guide based on the known mechanisms of the fungicide Boscalid and the established biology of Trypanosoma brucei rhodesiense. As of the latest literature review, direct experimental studies detailing the effects of Boscalid on T. b. rhodesiense are not available. This paper, therefore, presents a hypothesized mechanism of action and proposes experimental protocols to validate these hypotheses.

Executive Summary

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, remains a significant public health concern in sub-Saharan Africa. The acute form of the disease, caused by Trypanosoma brucei rhodesiense, can be fatal if left untreated. Current therapeutic options are limited, necessitating the exploration of novel drug targets and compounds. Boscalid, a widely used agricultural fungicide, functions as a succinate dehydrogenase inhibitor (SDHI).[1][2][3][4] Given the critical role of the mitochondrial electron transport chain in the lifecycle of Trypanosoma brucei, this paper explores the potential trypanocidal activity of Boscalid against T. b. rhodesiense. We provide a detailed overview of the proposed mechanism of action, comprehensive experimental protocols for its investigation, and a framework for the quantitative assessment of its efficacy.

Introduction to Boscalid and its Mechanism of Action

Boscalid is a fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] By blocking the activity of SDH, Boscalid disrupts cellular respiration, leading to a decline in ATP production and ultimately causing cell death in susceptible fungi.[1][2][3][4] While developed for agricultural use, the conserved nature of the SDH enzyme across eukaryotes raises the possibility of off-target effects in other organisms, including protozoan parasites.[4][5]

The Mitochondrion of Trypanosoma brucei rhodesiense as a Drug Target

The mitochondrion of Trypanosoma brucei undergoes significant morphological and functional changes throughout its life cycle, adapting to the different host environments. In the bloodstream form, which is responsible for the pathology of HAT, the parasite relies primarily on glycolysis for its energy production. However, the mitochondrion remains essential for other metabolic processes and is a validated target for trypanocidal drugs.[6][7] Several existing anti-trypanosomal drugs are known to interfere with mitochondrial function.[6][8] Therefore, targeting the parasite's mitochondrial electron transport chain with compounds like Boscalid presents a plausible therapeutic strategy.

Proposed Mechanism of Action of Boscalid in T. b. rhodesiense

We hypothesize that Boscalid will exert a trypanocidal effect on T. b. rhodesiense by inhibiting its succinate dehydrogenase. This inhibition is expected to disrupt the mitochondrial electron transport chain, leading to a cascade of detrimental cellular events.

Signaling Pathway

The proposed signaling pathway for Boscalid's action in T. b. rhodesiense is illustrated below.

Caption: Proposed signaling pathway of Boscalid in T. b. rhodesiense.

Proposed Experimental Protocols

To investigate the effect of Boscalid on T. b. rhodesiense, a series of in vitro experiments are proposed.

In Vitro Cultivation of T. b. rhodesiense

-

Cell Line: Trypanosoma brucei rhodesiense STIB900 (or other relevant strains).

-

Culture Medium: HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10% Serum Plus, and appropriate antibiotics.

-